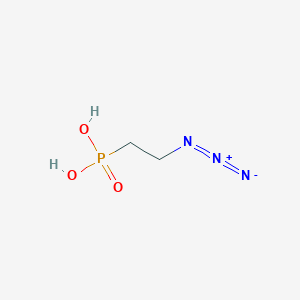
2-叠氮乙基膦酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Aminoethylphosphonic acid” is a phosphonic acid where the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group . It’s also known as 2-AEP .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .Molecular Structure Analysis
The molecular structure of “2-Aminoethylphosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .科学研究应用
聚合物化学
2-叠氮乙基膦酸在聚合物化学领域发挥着重要作用。Moszner 等人(2001 年)的一项研究说明了其在合成水解稳定膦酸单体中的用途,这些单体在开发粘合剂聚合物中至关重要。这些单体在自由基聚合过程中表现出独特的行为,极大地影响了它们的粘合性能 (Moszner 等人,2001 年)。
生物活性特性和医学影像
膦酸官能团是 2-叠氮乙基膦酸的关键成分,由于其与磷酸酯部分的结构类似性,因此广泛应用于各个领域。据 Sevrain 等人(2017 年)称,膦酸因其生物活性特性而被用于药物开发、骨靶向和医学影像中。它们在设计超分子材料和表面功能化中也很重要 (Sevrain 等人,2017 年)。
核苷酸类似物的合成
Głowacka 等人(2012 年)探索了新型膦酰化 1,2,3-三唑作为非环核苷酸类似物的合成。该研究涉及二乙基 2-叠氮乙基膦酸酯与 N-炔丙基核碱基的环加成,表明 2-叠氮乙基膦酸衍生物在核苷酸合成中的潜力。然而,他们的研究并未发现所测试浓度下的抗病毒活性 (Głowacka 等人,2012 年)。
药物化学
α-氨基膦酸酯/膦酸盐结构基序(包括 2-叠氮乙基膦酸等化合物)在药物化学中显示出显着的潜力。Mucha 等人(2011 年)讨论了这些化合物如何影响生理和病理过程,包括酶抑制。这种多功能性使它们适用于从农用化学到医药的各种应用 (Mucha 等人,2011 年)。
有机合成
Bou Orm 等人(2013 年)开发了一种通过胺与二乙基乙烯基膦酸酯的氮杂-迈克尔加成合成 2-(芳基氨基)乙基膦酸的方法。该方法表明 2-叠氮乙基膦酸衍生物在有机合成中具有更广泛的用途 (Bou Orm 等人,2013 年)。
安全和危害
未来方向
While specific future directions for “2-Azidoethylphosphonic acid” are not available, the field of phosphonic acids is a determinant question for numerous research projects . The development of new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles is anticipated .
作用机制
Target of Action
It is known that many phosphonic acids, including 2-azidoethylphosphonic acid, are used by various prokaryotic systems as a source of phosphorus .
Biochemical Pathways
It is known that phosphonic acids can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Result of Action
It is known that phosphonic acids can inhibit metabolic enzymes, which could lead to specific biological activity .
生化分析
Cellular Effects
2-Azidoethylphosphonic acid has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-azidoethylphosphonic acid can inhibit specific signaling pathways, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 2-azidoethylphosphonic acid can impact cellular metabolism by modulating enzyme activity and metabolic flux. These cellular effects highlight the importance of 2-azidoethylphosphonic acid in studying cell biology and developing therapeutic strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-azidoethylphosphonic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-azidoethylphosphonic acid can result in cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are important considerations for designing experiments and interpreting results involving 2-azidoethylphosphonic acid .
Dosage Effects in Animal Models
The effects of 2-azidoethylphosphonic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, 2-azidoethylphosphonic acid can induce toxic or adverse effects, such as cellular damage and organ dysfunction. Threshold effects are observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect. Understanding the dosage effects of 2-azidoethylphosphonic acid in animal models is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
2-Azidoethylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing cellular metabolism and energy production. The involvement of 2-azidoethylphosphonic acid in metabolic pathways underscores its importance in studying cellular metabolism and developing metabolic therapies .
Transport and Distribution
The transport and distribution of 2-azidoethylphosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, 2-azidoethylphosphonic acid can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the cellular dynamics and pharmacokinetics of 2-azidoethylphosphonic acid .
Subcellular Localization
The subcellular localization of 2-azidoethylphosphonic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting signals and binding proteins. The subcellular localization of 2-azidoethylphosphonic acid can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments. Understanding the subcellular localization of 2-azidoethylphosphonic acid is crucial for elucidating its role in cellular processes and developing targeted therapies .
属性
IUPAC Name |
2-azidoethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N3O3P/c3-5-4-1-2-9(6,7)8/h1-2H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJQMCGWFXYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205313-58-2 |
Source


|
| Record name | (2-azidoethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)

![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2579768.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2579777.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
